Cas no 1522772-57-1 (2-Quinolinecarboxylic acid, 4,7-dimethyl-)

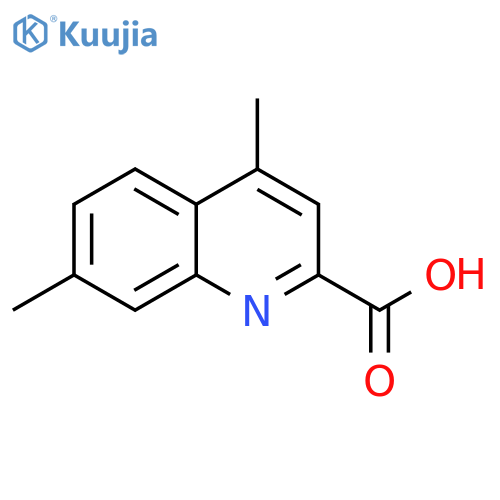

1522772-57-1 structure

商品名:2-Quinolinecarboxylic acid, 4,7-dimethyl-

CAS番号:1522772-57-1

MF:C12H11NO2

メガワット:201.221243143082

CID:5284593

2-Quinolinecarboxylic acid, 4,7-dimethyl- 化学的及び物理的性質

名前と識別子

-

- 2-Quinolinecarboxylic acid, 4,7-dimethyl-

-

- インチ: 1S/C12H11NO2/c1-7-3-4-9-8(2)6-11(12(14)15)13-10(9)5-7/h3-6H,1-2H3,(H,14,15)

- InChIKey: RQACEHJMUNGMSE-UHFFFAOYSA-N

- ほほえんだ: N1C2C(=CC=C(C)C=2)C(C)=CC=1C(O)=O

2-Quinolinecarboxylic acid, 4,7-dimethyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-672996-5.0g |

4,7-dimethylquinoline-2-carboxylic acid |

1522772-57-1 | 95.0% | 5.0g |

$2152.0 | 2025-03-13 | |

| Enamine | EN300-672996-10.0g |

4,7-dimethylquinoline-2-carboxylic acid |

1522772-57-1 | 95.0% | 10.0g |

$3191.0 | 2025-03-13 | |

| Enamine | EN300-672996-0.05g |

4,7-dimethylquinoline-2-carboxylic acid |

1522772-57-1 | 95.0% | 0.05g |

$624.0 | 2025-03-13 | |

| Enamine | EN300-672996-0.25g |

4,7-dimethylquinoline-2-carboxylic acid |

1522772-57-1 | 95.0% | 0.25g |

$683.0 | 2025-03-13 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01055031-1g |

4,7-Dimethylquinoline-2-carboxylic acid |

1522772-57-1 | 95% | 1g |

¥5383.0 | 2023-04-10 | |

| Enamine | EN300-672996-2.5g |

4,7-dimethylquinoline-2-carboxylic acid |

1522772-57-1 | 95.0% | 2.5g |

$1454.0 | 2025-03-13 | |

| Enamine | EN300-672996-1.0g |

4,7-dimethylquinoline-2-carboxylic acid |

1522772-57-1 | 95.0% | 1.0g |

$743.0 | 2025-03-13 | |

| Enamine | EN300-672996-0.5g |

4,7-dimethylquinoline-2-carboxylic acid |

1522772-57-1 | 95.0% | 0.5g |

$713.0 | 2025-03-13 | |

| Enamine | EN300-672996-0.1g |

4,7-dimethylquinoline-2-carboxylic acid |

1522772-57-1 | 95.0% | 0.1g |

$653.0 | 2025-03-13 |

2-Quinolinecarboxylic acid, 4,7-dimethyl- 関連文献

-

Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333

-

Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160

-

Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155

-

4. Back matter

-

5. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114

1522772-57-1 (2-Quinolinecarboxylic acid, 4,7-dimethyl-) 関連製品

- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)

- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)

- 850623-48-2(POTASSIUM (3-METHYLTHIOPHENYL)TRIFLUOROBORATE)

- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)

- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)

- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)

- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)

- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)

- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)

- 1020969-78-1(2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量